Ethylene glycol di-N-butyrate
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Overview
Description
Preparation Methods
Ethylene glycol di-N-butyrate is generally synthesized by reacting ethylene glycol with butyric anhydride in the presence of an acid catalyst . The reaction is typically carried out by heating the mixture to facilitate the esterification process. After the reaction is complete, the product can be purified through distillation .
Chemical Reactions Analysis
Ethylene glycol di-N-butyrate undergoes various chemical reactions, including:
Scientific Research Applications
Ethylene glycol di-N-butyrate has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of ethylene glycol di-N-butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ethylene glycol and butyric acid, which can then participate in further biochemical reactions
Comparison with Similar Compounds
Ethylene glycol di-N-butyrate can be compared with other similar compounds such as:
Ethylene glycol diacetate: Similar in structure but with acetate groups instead of butyrate groups.
Propylene glycol di-N-butyrate: Similar but with a propylene glycol backbone instead of ethylene glycol.
Dithis compound: Similar but with a diethylene glycol backbone, providing different physical and chemical properties.
This compound is unique due to its specific ester groups and the properties they confer, such as its low volatility and distinctive odor .
Properties
IUPAC Name |
butanoic acid;ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.C2H6O2/c2*1-2-3-4(5)6;3-1-2-4/h2*2-3H2,1H3,(H,5,6);3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEBQWBBEDBYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O.CCCC(=O)O.C(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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